

Preliminary Studies on Egfr-IN-45 Efficacy: A Fictional Technical Guide

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Compound of Interest		
Compound Name:	Egfr-IN-45	
Cat. No.:	B12402616	Get Quote

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Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several inhibitors approved for the treatment of various cancers, most notably non-small cell lung cancer (NSCLC) and colorectal cancer. However, the emergence of resistance mutations necessitates the development of next-generation inhibitors. **Egfr-IN-45** is a novel, orally bioavailable, irreversible covalent inhibitor designed to target both wild-type EGFR and clinically relevant resistance mutations, such as T790M and C797S. This document summarizes the preliminary preclinical data on the efficacy of **Egfr-IN-45**.

In Vitro Efficacy Kinase Inhibition Assay

Objective: To determine the inhibitory potency of **Egfr-IN-45** against wild-type EGFR and common resistance mutants.

Methodology: The inhibitory activity of **Egfr-IN-45** was assessed using a LanthaScreen[™] Eu Kinase Binding Assay. Recombinant human EGFR kinase domains (wild-type, T790M, and C797S) were incubated with a fluorescently labeled ATP-competitive tracer and varying



concentrations of **Egfr-IN-45**. The displacement of the tracer by the inhibitor was measured by time-resolved fluorescence resonance energy transfer (TR-FRET).

Data Summary:

Enzyme Target	IC50 (nM)	
EGFR (Wild-Type)	15.2	
EGFR (T790M)	1.8	
EGFR (C797S)	25.6	
Table 1: Inhibitory concentration (IC50) of Egfr-		

Table 1: Inhibitory concentration (IC50) of Egfr-IN-45 against various EGFR kinase domains.

Cell Viability Assay

Objective: To evaluate the anti-proliferative effect of **Egfr-IN-45** on cancer cell lines with different EGFR mutation statuses.

Methodology: A panel of NSCLC cell lines (HCC827 - EGFR del19; H1975 - EGFR L858R/T790M; H3255 - EGFR L858R) were seeded in 96-well plates and treated with a doseresponse range of **Egfr-IN-45** for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Data Summary:

cell lines.

Cell Line	EGFR Mutation	GI50 (nM)
HCC827	del19	8.5
H1975	L858R/T790M	5.2
H3255	L858R	12.1

Table 2: Growth inhibition (GI50) of Egfr-IN-45 in NSCLC



In Vivo Efficacy Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor activity of **Egfr-IN-45** in a mouse xenograft model.

Methodology: Female athymic nude mice were subcutaneously implanted with H1975 NSCLC cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. Egfr-IN-45 was administered orally once daily at a dose of 25 mg/kg. Tumor volumes and body weights were measured twice weekly.

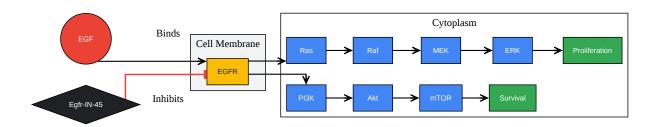
Data Summary:

Treatment Group	Tumor Growth Inhibition (%)	
Vehicle Control	0	
Egfr-IN-45 (25 mg/kg)	85	
Table 3: Tumor growth inhibition in the H1975		

xenograft model after 21 days of treatment.

Signaling Pathway and Experimental Workflow **EGFR Signaling Pathway Inhibition**

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by Egfr-IN-45.



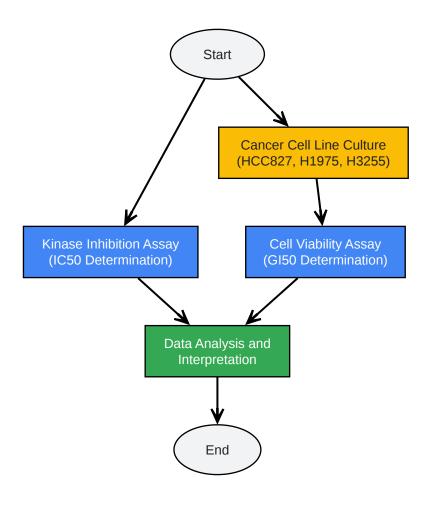


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Caption: EGFR signaling pathway and inhibition by Egfr-IN-45.

In Vitro Efficacy Testing Workflow

The diagram below outlines the workflow for the in vitro evaluation of Egfr-IN-45.



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Caption: Workflow for in vitro efficacy testing of Egfr-IN-45.

Conclusion

The preliminary data presented in this technical guide suggest that **Egfr-IN-45** is a potent inhibitor of wild-type and mutant EGFR. It demonstrates significant anti-proliferative activity in cancer cell lines driven by EGFR mutations and robust anti-tumor efficacy in a xenograft model



of T790M-mutant NSCLC. These promising preclinical results warrant further investigation of **Egfr-IN-45** as a potential therapeutic agent for EGFR-driven cancers.

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